molecular formula C18H22ClN3O4S B13198692 Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13198692
M. Wt: 411.9 g/mol
InChI Key: JKODIKMASOPNMQ-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorosulfonyl group, an imidazo[1,2-a]pyrazine core, and a benzyl ester moiety. The molecular formula of this compound is C20H26ClN3O4S, and it has a molecular weight of 440 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H22ClN3O4S

Molecular Weight

411.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22ClN3O4S/c1-13(2)17-15(12-27(19,24)25)22-9-8-21(10-16(22)20-17)18(23)26-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

JKODIKMASOPNMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

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